4-Methoxybenzoyl cyanide

Electrochemistry Reduction Potential Substituent Effect

Choose 4-Methoxybenzoyl cyanide for your research: the electron-donating para-methoxy group fundamentally alters carbonyl/cyanide reactivity compared to unsubstituted or electron-withdrawing aroyl cyanides, as evidenced by distinct hydrolysis kinetics and reduction potentials. This specificity is critical for reliable SAR studies on the 4-methoxyphenyl pharmacophore and for developing electro-synthetic methods. Optimize your synthesis with the correct building block—request a quote for bulk quantities today.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 14271-83-1
Cat. No. B077667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzoyl cyanide
CAS14271-83-1
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C#N
InChIInChI=1S/C9H7NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3
InChIKeyJIMIZSCETMDNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzoyl Cyanide (CAS 14271-83-1) as a Para-Substituted Aroyl Cyanide Synthetic Building Block


4-Methoxybenzoyl cyanide (CAS 14271-83-1), also known as p-anisoyl cyanide or (4-methoxyphenyl)(oxo)acetonitrile, is a para-substituted aroyl cyanide derivative with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . As a member of the acyl cyanide functional group class, it features a reactive carbonyl group directly attached to a cyanide moiety (R-C(=O)-C≡N), enabling its utility as a versatile synthetic intermediate in organic chemistry [1].

Why Generic Substitution of 4-Methoxybenzoyl Cyanide with Other Aroyl Cyanides is Not Scientifically Justifiable


Aroyl cyanides, while structurally related, are not functionally interchangeable due to the profound impact of aromatic ring substitution on both their reactivity and the properties of derived products. The electron-donating para-methoxy group in 4-methoxybenzoyl cyanide significantly alters the electronic environment of the reactive carbonyl and cyanide functionalities compared to unsubstituted benzoyl cyanide or electron-withdrawing analogues like p-chlorobenzoyl cyanide. This directly influences key performance parameters including hydrolysis kinetics [1] and electrochemical reduction potentials [2]. Therefore, substituting 4-methoxybenzoyl cyanide with a different aroyl cyanide will lead to altered reaction rates, different product selectivity, and potentially compromised performance in downstream applications where the 4-methoxyphenyl motif is critical for target binding or material properties.

Quantitative Comparative Evidence Guide for 4-Methoxybenzoyl Cyanide vs. Closest Analogs


Electrochemical Reduction Potential: 4-Methoxy vs. Unsubstituted Benzoyl Cyanide

The electron-donating para-methoxy group of 4-methoxybenzoyl cyanide significantly alters its reduction potential compared to unsubstituted benzoyl cyanide. A direct head-to-head electrochemical study quantified this difference, establishing a clear substituent effect that impacts the compound's reactivity in reductive transformations [1].

Electrochemistry Reduction Potential Substituent Effect

Hydrolytic Stability: Influence of the 4-Methoxy Substituent

The rate of hydrolysis of aroyl cyanides is highly sensitive to the nature of the substituent on the aromatic ring. A kinetic study on benzoyl and p-chlorobenzoyl cyanides demonstrated a two-fold rate difference across the entire pH range, providing a class-level inference that the strongly electron-donating 4-methoxy group of the target compound will further modulate its hydrolysis rate relative to these comparators [1].

Hydrolysis Kinetics Acyl Cyanide Stability Substituent Effect

Synthesis Yield from Acyl Chloride Precursor

4-Methoxybenzoyl cyanide can be synthesized from p-methoxybenzoyl chloride with a high reported yield of 86-90% using a cyanation procedure [1]. This yield is comparable to, though slightly lower than, the 93% yield reported for the synthesis of the unsubstituted benzoyl cyanide from its corresponding acid chloride under similar conditions [2].

Synthesis Yield Acyl Cyanide Preparation

Validated Research and Industrial Application Scenarios for 4-Methoxybenzoyl Cyanide


Electrochemical Synthesis and Mechanistic Studies

4-Methoxybenzoyl cyanide serves as a key substrate in fundamental electrochemical studies to elucidate the mechanism of reduction of aroyl cyanides and to quantify the effect of electron-donating substituents on reduction potentials. The compound's distinct standard reduction potential, established through direct head-to-head comparison with benzoyl cyanide [2], makes it an essential tool for researchers investigating substituent effects on electron transfer processes and for developing novel electro-synthetic methodologies [2].

Synthesis of 4-Methoxyphenyl-Containing Heterocycles and Bioactive Scaffolds

As a versatile acyl cyanide building block, 4-methoxybenzoyl cyanide is employed as a precursor for constructing heterocyclic systems bearing the 4-methoxyphenyl moiety. Its reactivity, modulated by the methoxy substituent as inferred from hydrolysis kinetics [2], allows for its incorporation into diverse scaffolds such as pyrazoles and isoxazoles, which are common motifs in pharmaceutical research . This enables medicinal chemists to systematically explore structure-activity relationships (SAR) around this specific pharmacophore.

Process Chemistry and Scale-Up of 4-Methoxybenzoyl Cyanide

For process chemists and chemical engineers tasked with scaling up the production of intermediates containing the 4-methoxyphenyl motif, this compound offers a viable synthetic entry point. The documented synthesis from p-methoxybenzoyl chloride in yields of 86-90% [2] provides a benchmark for process optimization and cost analysis. This data allows for direct comparison with alternative routes and informs decisions regarding reagent sourcing, reaction conditions, and overall process efficiency when this specific aroyl cyanide is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxybenzoyl cyanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.